molecular formula C22H26NO5P B14570812 Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate CAS No. 61416-74-8

Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate

Cat. No.: B14570812
CAS No.: 61416-74-8
M. Wt: 415.4 g/mol
InChI Key: QLAUBPXKJLHJGD-UHFFFAOYSA-N
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Description

Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is notable for its complex structure, which includes a cyclohexylidene group, a diphenoxyphosphoryl group, and an amino acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate typically involves the esterification of cyclohexylideneacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The diphenoxyphosphoryl group is introduced through a subsequent reaction with diphenylphosphoryl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate involves its interaction with specific molecular targets. The diphenoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate can be compared with other esters and phosphonate compounds:

    Ethyl acetate: A simpler ester used as a solvent.

    Diphenylphosphoryl chloride: A reagent used to introduce diphenoxyphosphoryl groups.

    Cyclohexylideneacetic acid: A precursor in the synthesis of the compound.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

CAS No.

61416-74-8

Molecular Formula

C22H26NO5P

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 2-cyclohexylidene-2-(diphenoxyphosphorylamino)acetate

InChI

InChI=1S/C22H26NO5P/c1-2-26-22(24)21(18-12-6-3-7-13-18)23-29(25,27-19-14-8-4-9-15-19)28-20-16-10-5-11-17-20/h4-5,8-11,14-17H,2-3,6-7,12-13H2,1H3,(H,23,25)

InChI Key

QLAUBPXKJLHJGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCCC1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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